molecular formula C23H25N3O4S B2574984 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate CAS No. 851127-24-7

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate

Cat. No.: B2574984
CAS No.: 851127-24-7
M. Wt: 439.53
InChI Key: NIQKMAUTACXBKF-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity

The compound 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Pyrazole Core : A five-membered ring containing two nitrogen atoms.
  • Substituents :
    • A tert-butyl group at position 1.
    • A methyl group at position 3.
    • A nitrophenyl thio group at position 4.
    • An m-tolyl acetate moiety at position 5.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including the one , exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Target CompoundS. aureusTBD
Target CompoundE. coliTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .

In a specific case study involving a related pyrazole derivative, it was observed that the compound reduced cell viability in HepG2 liver cancer cells with an IC50 value of approximately 10 µM .

The biological activity of the target compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced growth rates in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative damage and subsequent cell death in cancerous cells .

Case Studies

  • Study on Antibacterial Activity :
    • A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. The target compound exhibited strong activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Study :
    • In a recent study published in MDPI, the effects of various pyrazole derivatives on cancer cell lines were evaluated. The results indicated that modifications to the pyrazole structure significantly impacted its cytotoxicity against different cancer types, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis Overview

  • Starting Materials : The synthesis usually begins with tert-butyl and m-tolyl derivatives.
  • Key Reactions : Common reactions include nucleophilic substitutions and condensation reactions involving thio compounds.

Example Reaction Scheme :

  • Reaction of tert-butyl derivative with m-tolylacetate.
  • Introduction of the nitrophenylthio group via nucleophilic attack.

Biological Activities

The biological activities of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate have been evaluated through various assays.

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.

Microorganism Activity
Bacillus cereusStrong
Escherichia coliModerate
Staphylococcus aureusStrong

Anti-inflammatory Potential

Molecular docking studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a candidate for further development in anti-inflammatory therapies .

Case Studies

Several studies have investigated the pharmacological potential of similar compounds in the pyrazole family, highlighting their diverse applications.

Case Study 1: Pyrazole Derivatives as Anticancer Agents

A recent study synthesized various pyrazole derivatives, including those structurally related to this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar thio-substituted pyrazoles. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(3-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-15-9-8-10-17(13-15)14-20(27)30-22-21(16(2)24-25(22)23(3,4)5)31-19-12-7-6-11-18(19)26(28)29/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQKMAUTACXBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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